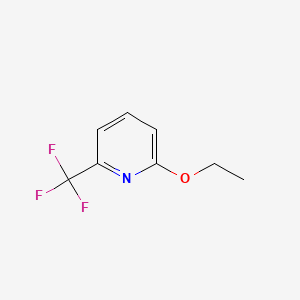

2-Ethoxy-6-(trifluoromethyl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-6-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c1-2-13-7-5-3-4-6(12-7)8(9,10)11/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IACREWBZLSNFOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=N1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00682406 | |

| Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245563-18-1 | |

| Record name | 2-Ethoxy-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00682406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethoxy-6-(trifluoromethyl)pyridine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, impart desirable physicochemical properties to molecules, making it a valuable building block in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of this compound, including its chemical properties, a detailed synthetic protocol, reactivity profile, and its crucial role in the development of new pharmaceuticals.

Core Properties and CAS Number

CAS Number: 1245563-18-1[1][2][3]

This compound is characterized by the following molecular and physical properties:

| Property | Value | Source |

| Molecular Formula | C₈H₈F₃NO | [1] |

| Molecular Weight | 191.15 g/mol | [1] |

| Boiling Point | 173.0 ± 40.0 °C (Predicted) | [1] |

| Density | 1.220 ± 0.06 g/cm³ (Predicted) | [1] |

| Storage | Sealed in dry, Room Temperature | [1] |

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is most effectively achieved through a nucleophilic aromatic substitution (SNAr) reaction. The strong electron-withdrawing nature of the trifluoromethyl group at the 6-position activates the pyridine ring, particularly at the 2- and 4-positions, for attack by nucleophiles. This protocol details the synthesis from the readily available precursor, 2-chloro-6-(trifluoromethyl)pyridine.

Reaction Scheme:

Caption: Synthetic route to this compound.

Materials:

-

2-Chloro-6-(trifluoromethyl)pyridine

-

Sodium metal

-

Anhydrous ethanol (EtOH)

-

Anhydrous toluene

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer with heating plate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexanes and ethyl acetate for chromatography

Experimental Protocol:

-

Preparation of Sodium Ethoxide Solution:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stir bar, add anhydrous ethanol (e.g., 100 mL for a 50 mmol scale reaction).

-

Carefully add sodium metal (1.2 equivalents) in small portions to the ethanol at room temperature under a nitrogen atmosphere. The reaction is exothermic and produces hydrogen gas. Allow for complete dissolution of the sodium to form a clear solution of sodium ethoxide.

-

-

Nucleophilic Aromatic Substitution Reaction:

-

To the freshly prepared sodium ethoxide solution, add 2-chloro-6-(trifluoromethyl)pyridine (1.0 equivalent) dissolved in a minimal amount of anhydrous toluene.

-

Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

-

Work-up and Extraction:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the remaining aqueous layer, add deionized water and extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Use a gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., 0% to 10% ethyl acetate in hexanes).

-

Collect the fractions containing the pure product, identified by TLC analysis.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield this compound as a colorless to pale yellow oil.

-

Reactivity and Chemical Behavior

The reactivity of this compound is largely dictated by the electronic properties of its substituents.

Caption: Key electronic influences on the reactivity of this compound.

-

Nucleophilic Aromatic Substitution: The potent electron-withdrawing trifluoromethyl group significantly reduces the electron density of the pyridine ring, making it susceptible to further nucleophilic attack, particularly at the 4-position. This is a key consideration for subsequent functionalization.

-

Electrophilic Aromatic Substitution: The electron-deficient nature of the pyridine ring, further deactivated by the trifluoromethyl group, makes electrophilic aromatic substitution challenging. If forced, substitution would likely occur at the positions meta to the nitrogen atom (3- and 5-positions).

-

Reaction at the Ethoxy Group: The ethoxy group can potentially undergo cleavage under harsh acidic conditions.

-

Reaction at the Trifluoromethyl Group: The trifluoromethyl group is generally stable to most reaction conditions but can be a site of reactivity under specific circumstances, such as with certain strong nucleophiles or under reductive conditions.[4]

Applications in Drug Discovery and Medicinal Chemistry

The primary application of this compound is as a crucial intermediate in the synthesis of complex pharmaceutical molecules. The trifluoromethylpyridine scaffold is a privileged structure in modern drug design.[5]

Key Advantages in Medicinal Chemistry:

-

Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance its bioavailability.[6]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug.

-

Modulation of pKa: The electron-withdrawing nature of the trifluoromethyl group can lower the pKa of the pyridine nitrogen, influencing the ionization state of the molecule at physiological pH and affecting its interaction with biological targets.

-

Improved Target Binding: The trifluoromethyl group can participate in favorable interactions with protein targets, such as dipole-dipole and hydrophobic interactions, leading to enhanced binding affinity and potency.

Case Study: S1P2 Receptor Antagonists

A notable application of this compound is in the synthesis of selective sphingosine-1-phosphate receptor 2 (S1P2) antagonists.[5][7][8][9][10] One such example is the preclinical candidate GLPG2938, being investigated for the treatment of idiopathic pulmonary fibrosis (IPF).[5][7][8][9][10] In the synthesis of these complex molecules, the this compound moiety serves as a key building block, often introduced early in the synthetic sequence.

Spectroscopic Characterization (Predicted)

-

¹H NMR:

-

The ethoxy group protons would appear as a quartet around δ 4.4-4.6 ppm (CH₂) and a triplet around δ 1.4-1.6 ppm (CH₃).

-

The pyridine ring protons would exhibit signals in the aromatic region (δ 7.0-8.0 ppm). The proton at the 4-position would likely be a triplet, while the protons at the 3- and 5-positions would appear as doublets.

-

-

¹³C NMR:

-

The carbon of the trifluoromethyl group would appear as a quartet due to coupling with the fluorine atoms.

-

The carbons of the pyridine ring would resonate in the aromatic region, with their chemical shifts influenced by the substituents. The carbon attached to the ethoxy group (C2) and the trifluoromethyl group (C6) would be significantly downfield.

-

-

¹⁹F NMR:

-

A single sharp peak would be expected for the three equivalent fluorine atoms of the trifluoromethyl group, likely in the range of δ -60 to -70 ppm (relative to CFCl₃).[11]

-

-

Mass Spectrometry (EI):

-

The molecular ion peak (M⁺) would be observed at m/z 191.

-

Common fragmentation patterns would include the loss of an ethyl radical (M-29) and subsequent loss of carbon monoxide (M-29-28).

-

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including safety glasses, gloves, and a lab coat. For specific handling and disposal guidelines, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its synthesis is straightforward, and its incorporation into lead compounds can significantly enhance their pharmacological properties. The trifluoromethyl group provides a powerful tool for modulating lipophilicity, metabolic stability, and target binding affinity. As research into new therapeutic agents continues, the demand for and applications of this and related fluorinated pyridines are expected to grow.

References

- Supporting Inform

- Mammoliti, O., Palisse, A., et al. (2021). Discovery of the S1P2 Antagonist GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 64(9), 6037–6058.

-

Discovery of the S1P2 Antagonist GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]. Scinapse. [Link]

-

Mammoliti, O., Palisse, A., et al. (2021). Discovery of the S1P2 Antagonist GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis. PubMed. [Link]

-

Mammoliti, O., Palisse, A., et al. (2021). Discovery of the S1P2 Antagonist GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis. ACS Publications. [Link]

- Supporting Information for Cationic Iridium-Catalyzed C-H Alkylation of 2-Substituted Pyridine N-Oxides with Acryl

-

Discovery of the S1P2 Antagonist GLPG2938... ResearchGate. [Link]

- Supporting Inform

-

19F NMR Reference Standards. [Link]

-

Fluorine NMR. [Link]

- Tsukamoto, M., & Ito, S. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 116-130.

-

[Ir{dF(CF3)ppy}2(dtbbpy)]PF6. Organic Syntheses. [Link]

-

Selective Trifluoromethylation of Pyridines. ChemistryViews. [Link]

- Supporting Information for a General catalyst for Suzuki–Miyaura and Sonogashira reactions of aryl and heteroaryl chlorides in w

-

Practical Syntheses of [2,2ʹ-bipyridine]bis[3,5-difluoro-2- [5-(trifluoromethyl). Organic Syntheses. [Link]

-

2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Huimeng Bio-tech. [Link]

-

Pyridine, 2-ethoxy-. NIST WebBook. [Link]

-

2-(Trifluoromethyl)pyridine. SpectraBase. [Link]

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. Organic Syntheses. [Link]

-

Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Photoredox Nucleophilic (Radio)fluorination of Alkoxyamines. PMC. [Link]

-

Fig. S4 13 C NMR spectrum of 2 in Acetone- d 6. ResearchGate. [Link]

-

Figure S15. 1 H NMR spectrum of 2-(trifluoromethyl)oxirane. ResearchGate. [Link]

-

CAS NO. 1245563-18-1 | this compound - 95%. Arctom Scientific. [Link]

-

Pyridine, 2-methoxy-4-(trifluoromethyl)-. US EPA. [Link]/search.do?details=displayDetails&selectedSubstanceId=17297029)

Sources

- 1. 2-Ethoxy-6-trifluoromethylpyridine | 1245563-18-1 [m.chemicalbook.com]

- 2. 1245563-18-1 | this compound - Moldb [moldb.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Contrasting reactions of 2,6-dichloro-4-trichloromethylpyridine, 2,6-dichloro-3-trichloromethylpyridine and their N-oxides with nucleophiles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of the S1P2 Antagonist GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]

- 7. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 8. Discovery of the S1P2 Antagonist GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis. | Semantic Scholar [semanticscholar.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-6-(trifluoromethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 2-Ethoxy-6-(trifluoromethyl)pyridine, a key intermediate in the synthesis of advanced pharmaceutical compounds. Drawing upon established analytical principles and available data, this document offers both synthesized information and practical, field-proven methodologies for its characterization.

Molecular Identity and Structural Elucidation

This compound is a substituted pyridine derivative with the molecular formula C₈H₈F₃NO and a molecular weight of 191.15 g/mol . Its structure, featuring an ethoxy group at the 2-position and a trifluoromethyl group at the 6-position of the pyridine ring, imparts a unique combination of electronic and steric properties that are pivotal to its reactivity and utility in medicinal chemistry.

Figure 1. Chemical structure of this compound.

The trifluoromethyl group, a potent electron-withdrawing substituent, significantly influences the electronic character of the pyridine ring, impacting its reactivity and basicity. The ethoxy group, an electron-donating substituent, modulates these effects and contributes to the molecule's lipophilicity. This unique substitution pattern is critical for its role as a building block in complex molecules, such as the preclinical candidate GLPG2938 for idiopathic pulmonary fibrosis.

Physicochemical Data

A compilation of available and predicted physicochemical data for this compound is presented below. It is important to note that while experimental data is paramount for definitive characterization, predicted values provide a valuable initial assessment.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₃NO | |

| Molecular Weight | 191.15 g/mol | |

| Boiling Point | 173.0 ± 40.0 °C (Predicted) | |

| Density | 1.220 ± 0.06 g/cm³ (Predicted) | |

| pKa | -0.24 ± 0.24 (Predicted) |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the ethoxy group. The chemical shifts of the pyridine protons will be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating ethoxy group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon attached to the trifluoromethyl group will exhibit a characteristic quartet in the proton-coupled spectrum due to C-F coupling.

-

¹⁹F NMR: The fluorine NMR spectrum is a crucial tool for confirming the presence and integrity of the trifluoromethyl group. It is expected to show a singlet, as all three fluorine atoms are chemically equivalent. The chemical shift of this singlet provides information about the electronic environment of the CF₃ group.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to:

-

C-H stretching vibrations of the aromatic ring and the ethoxy group.

-

C=C and C=N stretching vibrations of the pyridine ring.

-

C-O stretching of the ethoxy group.

-

Strong C-F stretching vibrations characteristic of the trifluoromethyl group.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. Under electron ionization (EI), the molecular ion peak (M⁺) is expected at m/z 191. The fragmentation pattern will likely involve the loss of the ethoxy group, the trifluoromethyl group, and cleavage of the pyridine ring.

Experimental Protocols for Physicochemical Characterization

The following section outlines established, field-proven methodologies for the experimental determination of key physicochemical properties. These protocols are designed to be self-validating and provide a framework for rigorous characterization.

Determination of Boiling Point (Micro-method)

The causality behind this experimental choice lies in the need for an accurate boiling point determination when only small quantities of the substance are available, a common scenario in research and development.

Figure 2. Workflow for micro-boiling point determination.

Protocol:

-

Place a small amount of the liquid sample into a small test tube.

-

Invert a sealed-end capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to a thermometer and suspend the assembly in a heating bath (e.g., oil bath or heating block).

-

Heat the bath slowly and observe the capillary tube.

-

A stream of bubbles will emerge from the capillary as the air inside expands and is replaced by the vapor of the liquid.

-

When a continuous stream of bubbles is observed, remove the heat source.

-

The boiling point is the temperature at which the bubbling stops and the liquid begins to enter the capillary tube.

Determination of Solubility

Understanding the solubility profile is critical for applications in drug development, including formulation and bioavailability.

Protocol:

-

Qualitative Solubility:

-

To a series of small test tubes, add a small, measured amount of this compound (e.g., 10 mg).

-

To each tube, add a measured volume (e.g., 1 mL) of a different solvent (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

Agitate the tubes and visually inspect for dissolution.

-

-

Quantitative Solubility (Shake-Flask Method):

-

Prepare a saturated solution of the compound in the solvent of interest by adding an excess of the compound to the solvent.

-

Agitate the mixture at a constant temperature for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Separate the undissolved solid by centrifugation or filtration.

-

Determine the concentration of the compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Determination of pKa

The pKa value is a measure of the acidity or basicity of a compound and is crucial for understanding its behavior in physiological environments.

Figure 3. Workflow for pKa determination by potentiometric titration.

Protocol (Potentiometric Titration):

-

Calibrate a pH meter using standard buffer solutions.

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or ethanol if the compound has low water solubility).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on whether the pKa of the protonated or neutral species is being determined.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Determination of the Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, a key parameter in predicting its pharmacokinetic properties.

Protocol (Shake-Flask Method):

-

Prepare a solution of this compound in a mixture of n-octanol and water (pre-saturated with each other).

-

Agitate the mixture vigorously to ensure thorough partitioning of the compound between the two phases.

-

Allow the two phases to separate completely.

-

Determine the concentration of the compound in both the n-octanol and the aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Reactivity and Stability

The reactivity of this compound is governed by the interplay of its functional groups. The electron-deficient nature of the pyridine ring, enhanced by the trifluoromethyl group, makes it susceptible to nucleophilic aromatic substitution, particularly at the 4-position. The ethoxy group at the 2-position can be cleaved under strong acidic or basic conditions.

The compound should be stored in a cool, dry place, away from strong oxidizing agents.

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of complex pharmaceutical agents. Its most notable application is as an intermediate in the synthesis of GLPG2938, a potent and selective S1P2 antagonist investigated for the treatment of idiopathic pulmonary fibrosis. The unique physicochemical properties imparted by the ethoxy and trifluoromethyl substituents are likely key to the biological activity and pharmacokinetic profile of the final drug candidate.

Conclusion

This compound is a valuable chemical entity with a distinct set of physicochemical properties that make it an important intermediate in modern drug discovery. This guide has provided a comprehensive overview of its known and predicted properties, along with detailed, field-proven protocols for its rigorous experimental characterization. A thorough understanding of these properties is essential for its effective utilization in the synthesis and development of novel therapeutic agents.

References

-

SPIE Digital Library. Adsorption/desorption of substituted pyridines as probe molecules for surface acidities studied by Fourier transform infrared spectroscopy. [Link]

-

Vijay Nazare. Determination of Boiling Point (B.P). [Link]

-

NIH. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

- EXPERIMENT 1 DETERMIN

-

GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

-

Scribd. Procedure For Determining Solubility of Organic Compounds | PDF. [Link]

- Micro-boiling point measurement.

-

JoVE. Video: Boiling Points - Procedure. [Link]

-

Optica Publishing Group. The Far Infrared Spectra of Monosubstituted Pyridines. [Link]

-

ACS Publications. Fluoropyridines. Carbon-13 chemical shifts and carbon-fluorine coupling constants. [Link]

-

ResearchGate. 1H-NMR spectra of Pyridine and four derivatives of 2-Methylpyridine,.... [Link]

-

Canadian Science Publishing. THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. [Link]

- Experiment: Solubility of Organic & Inorganic Compounds.

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. [Link]

-

YouTube. How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. [Link]

-

Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

-

ResearchGate. 19 F-NMR analyses enabled by direct trifluoromethylation. (a) 19 F-NMR.... [Link]

- *Identifying an Unknown Compound by Solubility

2-Ethoxy-6-(trifluoromethyl)pyridine molecular weight and formula

An In-Depth Technical Guide to 2-Ethoxy-6-(trifluoromethyl)pyridine: Properties, Synthesis, and Applications in Drug Discovery

Introduction

In the landscape of modern medicinal chemistry, heterocyclic scaffolds are paramount, with pyridine-based ring systems being one of the most prolific and impactful structural motifs in drug design.[1][2][3] Their unique electronic properties, ability to engage in hydrogen bonding, and tunable solubility profiles make them privileged structures in the development of novel therapeutic agents.[2] Within this class, fluorinated pyridines, particularly those bearing a trifluoromethyl (-CF₃) group, have garnered significant attention. The trifluoromethyl group is a bioisostere of a methyl group but imparts profoundly different properties; it is metabolically stable, highly lipophilic, and a strong electron-withdrawing group, which can dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile.[4][5]

This technical guide focuses on This compound , a key heterocyclic building block that leverages these desirable characteristics. Its application as a crucial intermediate in the synthesis of advanced drug candidates, such as S1P2 receptor antagonists, underscores its importance to researchers in pharmaceutical and life sciences.[6][7] This document serves as a comprehensive resource, providing in-depth information on its physicochemical properties, a detailed synthesis protocol grounded in established chemical principles, and an exploration of its application in contemporary drug discovery.

Physicochemical and Structural Properties

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application in synthesis and development.

Core Data Summary

The key quantitative data for this compound are summarized below for quick reference.

| Property | Value | Source |

| Molecular Formula | C₈H₈F₃NO | [8] |

| Molecular Weight | 191.15 g/mol | [8] |

| CAS Number | 1245563-18-1 | [8] |

| Appearance | Solid (predicted) | [8] |

| Storage Conditions | Sealed in dry, Room Temperature | [8] |

Molecular Structure and Electronic Profile

The structure of this compound features a pyridine ring substituted at the C2 and C6 positions. This substitution pattern creates a distinct electronic environment that dictates its reactivity and interaction with biological targets.

Caption: Chemical structure of this compound.

-

Trifluoromethyl Group (-CF₃) at C6: As a potent electron-withdrawing group, it significantly lowers the electron density of the pyridine ring, making it more susceptible to nucleophilic attack and less prone to electrophilic substitution.

-

Ethoxy Group (-OCH₂CH₃) at C2: This is an electron-donating group, which partially counteracts the effect of the -CF₃ group. It directs the molecule's conformation and provides a potential hydrogen bond acceptor site.

Predicted Spectroscopic Signatures

While a dedicated spectrum for this specific molecule is not publicly available, its spectroscopic characteristics can be reliably predicted based on its structure and data from analogous compounds.[9]

-

¹H NMR: The spectrum would show distinct signals for the three aromatic protons on the pyridine ring, likely in the downfield region (δ 7.0-8.5 ppm). The ethoxy group would present as a triplet (for the -CH₃) and a quartet (for the -OCH₂-), a classic ethyl pattern.

-

¹³C NMR: Aromatic carbons would appear between δ 110-165 ppm. The carbon of the -CF₃ group would be split into a quartet by the three fluorine atoms.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -CF₃ group would be prominent.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z 191.15, confirming the molecular weight.

Synthesis and Purification

A robust and reproducible synthetic route is critical for obtaining high-purity material for research and development. The synthesis of this compound is efficiently achieved via nucleophilic aromatic substitution (SₙAr).

Rationale for Synthetic Strategy

The electron-deficient nature of the pyridine ring, enhanced by the -CF₃ group, makes the C2 position highly activated towards nucleophilic attack. The chlorine atom in the precursor, 2-chloro-6-(trifluoromethyl)pyridine, is an excellent leaving group. Therefore, reacting it with sodium ethoxide provides a direct and high-yielding pathway to the desired ether. This method is a variation of the classic Williamson ether synthesis, adapted for an aromatic system.

Experimental Protocol: Synthesis from 2-chloro-6-(trifluoromethyl)pyridine

This protocol describes a self-validating system where progress is monitored and the final product is rigorously characterized.

Step 1: Preparation of Sodium Ethoxide

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous ethanol (100 mL).

-

Carefully add sodium metal (2.3 g, 100 mmol) in small portions to the ethanol. The reaction is exothermic and produces hydrogen gas; ensure adequate ventilation and control the rate of addition.

-

Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.

Step 2: Nucleophilic Substitution Reaction

-

To the freshly prepared sodium ethoxide solution, add 2-chloro-6-(trifluoromethyl)pyridine (18.15 g, 100 mmol) dropwise at room temperature.

-

Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours.

-

In-process Control (Trustworthiness): Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) to ensure the complete consumption of the starting material.

Step 3: Work-up and Extraction

-

After the reaction is complete, cool the mixture to room temperature.

-

Carefully evaporate the ethanol under reduced pressure.

-

Add deionized water (100 mL) to the residue to dissolve the sodium chloride byproduct.

-

Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate.

Step 4: Purification and Characterization

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

-

Purify the crude material by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.

-

Combine the pure fractions and evaporate the solvent to yield this compound as a solid.

-

Final Validation (Authoritativeness): Confirm the identity and purity of the final compound using ¹H NMR, ¹³C NMR, and MS, comparing the data to predicted values.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and validation of the target compound.

Application in Drug Discovery: A Case Study

The utility of this compound is best exemplified by its role as a key building block in the synthesis of GLPG2938 , a preclinical candidate developed for the treatment of Idiopathic Pulmonary Fibrosis (IPF).[6][7]

Mechanistic Context: S1P2 Antagonism in IPF

IPF is a devastating chronic lung disease with limited treatment options. The sphingosine-1-phosphate (S1P) signaling pathway has emerged as a critical regulator of fibrosis. While the S1P1 receptor is known to have anti-fibrotic effects, the S1P2 receptor subtype mediates cellular functions that often oppose S1P1, promoting pro-fibrotic activities.[6] Consequently, the selective antagonism of the S1P2 receptor is a promising therapeutic strategy to halt or reverse the progression of fibrosis.

Role of the Pyridine Scaffold

The discovery of GLPG2938 involved the strategic use of the this compound moiety.[7] This fragment serves as a crucial component of the final molecule, which is formally named 1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl ]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea.[6]

-

Expertise in Design: The selection of this fragment was not arbitrary. The trifluoromethyl group enhances lipophilicity, which can improve cell membrane permeability and metabolic stability.

-

Structural Anchor: The pyridine core acts as a rigid scaffold, correctly orienting the other parts of the molecule for optimal binding within the S1P2 receptor's active site. The nitrogen atom and ethoxy group provide specific points of interaction, likely through hydrogen bonding or dipole-dipole interactions, contributing to the compound's high affinity and selectivity.

Logical Pathway from Building Block to Therapy

Caption: Role of the title compound in the drug discovery pipeline for IPF.

Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential. Based on data for structurally similar compounds, the following precautions are advised:

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[8]

Conclusion

This compound is more than just a chemical compound; it is an enabling tool for medicinal chemists and drug development professionals. Its well-defined physicochemical properties, rooted in the synergistic effects of its ethoxy and trifluoromethyl substituents, make it a valuable scaffold. The straightforward and scalable synthesis allows for its reliable production, while its successful incorporation into advanced therapeutic candidates like GLPG2938 validates its strategic importance. This guide provides the core technical knowledge required for researchers to confidently and effectively utilize this potent building block in the ongoing quest for novel medicines.

References

-

ChemBK. (2024, April 9). 2-methoxy-6-(trifluoromethyl)pyridine. Retrieved from ChemBK. [Link]

-

Synfacts. (2021). Synthesis of GLPG2938. Thieme Chemistry, 17(07), 0738. [Link]

-

Mammoliti, O., et al. (2021). Discovery of the S1P2 Antagonist GLPG2938... a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis. Journal of Medicinal Chemistry, 64(10), 6037–6058. [Link]

-

Ihara, H., et al. (2020). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 45(2), 78–89. [Link]

-

Huimeng Bio-tech. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF). Retrieved from Huimeng Bio-tech. [Link]

-

FAQ. What is the synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine?. Retrieved from a professional chemical platform. [Link]

-

Vitaku, E., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Drug Design, Development and Therapy, 15, 4149–4181. [Link]

-

R Discovery. (2023, July 6). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from R Discovery. [Link]

-

Limoto, D. (2024). A Brief View on Pyridine Compounds. Journal of Molecular and Organic Chemistry, 7(5), 239-240. [Link]

Sources

- 1. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Hydroxy-6-(trifluoromethyl)pyridine (HTF) [huimengchem.cn]

- 6. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. This compound - CAS:1245563-18-1 - Sunway Pharm Ltd [3wpharm.com]

- 9. Buy 2-(2-Aminoethoxy)-6-(trifluoromethyl)pyridine | 1248473-84-8 [smolecule.com]

A Technical Guide to the Spectroscopic Characterization of 2-Ethoxy-6-(trifluoromethyl)pyridine

This in-depth technical guide provides a detailed analysis of the expected spectroscopic data for 2-Ethoxy-6-(trifluoromethyl)pyridine, a key heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Given the limited availability of public domain experimental spectra for this specific molecule, this guide leverages established principles of nuclear magnetic resonance (NMR) and mass spectrometry (MS), supported by data from analogous structures, to present a robust, predictive characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the structural elucidation of this compound.

Molecular Structure and Key Features

This compound is a substituted pyridine ring with an ethoxy group at the 2-position and a trifluoromethyl group at the 6-position. The interplay of the electron-donating ethoxy group and the strongly electron-withdrawing trifluoromethyl group creates a unique electronic environment on the pyridine ring, which is reflected in its spectroscopic properties.

Figure 1: Chemical structure of this compound.

Predicted ¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is anticipated to show distinct signals for the ethoxy protons and the three protons on the pyridine ring. The chemical shifts are influenced by the electronic effects of the substituents. The electron-donating ethoxy group will shield adjacent protons, while the electron-withdrawing trifluoromethyl group will cause deshielding.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 1.45 | Triplet | ~ 7.1 | -O-CH₂-CH₃ |

| ~ 4.45 | Quartet | ~ 7.1 | -O-CH₂ -CH₃ |

| ~ 6.90 | Doublet | ~ 8.0 | H-3 |

| ~ 7.65 | Triplet | ~ 8.0 | H-4 |

| ~ 7.20 | Doublet | ~ 8.0 | H-5 |

Interpretation:

-

The ethoxy protons are expected to appear as a triplet (for the CH₃ group) and a quartet (for the CH₂ group) due to coupling with each other. The chemical shift of the methylene protons (~4.45 ppm) is downfield due to the adjacent oxygen atom.

-

The aromatic protons will exhibit a characteristic splitting pattern. H-4 is expected to be a triplet due to coupling with both H-3 and H-5. H-3 and H-5 will appear as doublets, coupling only with H-4. The electron-withdrawing trifluoromethyl group at C-6 will deshield H-5, while the electron-donating ethoxy group at C-2 will shield H-3, leading to the predicted chemical shifts.

Predicted ¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. The chemical shifts of the pyridine ring carbons are significantly affected by the substituents. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 14.5 | -O-CH₂-CH₃ |

| ~ 62.0 | -O-CH₂ -CH₃ |

| ~ 108.0 | C-3 |

| ~ 139.0 | C-4 |

| ~ 115.0 | C-5 |

| ~ 164.0 | C-2 |

| ~ 148.0 (q, J ≈ 35 Hz) | C-6 |

| ~ 122.0 (q, J ≈ 275 Hz) | C F₃ |

Interpretation:

-

The ethoxy carbons are found in the upfield region of the spectrum.

-

The pyridine ring carbons show a wide range of chemical shifts. C-2 and C-6, being directly attached to the substituents, are the most downfield. The carbon of the trifluoromethyl group (CF₃) is expected to show a large one-bond C-F coupling constant (¹JCF) of approximately 275 Hz, appearing as a quartet. The C-6 carbon will also exhibit a smaller two-bond C-F coupling (²JCF) of around 35 Hz.

Predicted Mass Spectrometry (MS) Data

Electron Ionization Mass Spectrometry (EI-MS) is expected to show a clear molecular ion peak and a characteristic fragmentation pattern. The molecular weight of this compound is 191.15 g/mol .

Predicted Major Mass Spectral Peaks

| m/z | Predicted Fragment |

| 191 | [M]⁺ (Molecular Ion) |

| 176 | [M - CH₃]⁺ |

| 162 | [M - C₂H₅]⁺ |

| 146 | [M - OCH₂CH₃]⁺ |

| 69 | [CF₃]⁺ |

Fragmentation Pathway:

The primary fragmentation is likely to involve the loss of the ethoxy group or parts of it. The loss of an ethyl radical ([M - C₂H₅]⁺) or a methyl radical from the ethoxy group ([M - CH₃]⁺) are plausible initial fragmentation steps. The cleavage of the C-O bond would lead to a fragment at m/z 146. The highly stable trifluoromethyl cation ([CF₃]⁺) is also expected to be a prominent peak at m/z 69.

Figure 2: Predicted fragmentation pathway for this compound in EI-MS.

Experimental Protocols

For researchers aiming to acquire experimental data for this compound or similar compounds, the following protocols are recommended.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 16 ppm.

-

Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

-

Acquire at least 16 scans for good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum with a spectral width of approximately 250 ppm.

-

Use a 45-degree pulse angle and a relaxation delay of 2-5 seconds.

-

Acquire a sufficient number of scans (typically several thousand) to achieve a good signal-to-noise ratio.

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal (0.00 ppm for ¹H and ¹³C).

Mass Spectrometry Protocol

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at 70 eV for fragmentation analysis.

-

Mass Analysis: Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic characterization of this compound. The detailed analysis of expected ¹H NMR, ¹³C NMR, and MS data, along with standardized experimental protocols, serves as a valuable resource for scientists working with this compound. The unique electronic properties imparted by the ethoxy and trifluoromethyl substituents result in a distinct spectroscopic fingerprint, which can be used for its unambiguous identification and characterization in various research and development settings.

References

Sources

synthesis of 2-Ethoxy-6-(trifluoromethyl)pyridine from 2-hydroxy-6-(trifluoromethyl)pyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2-ethoxy-6-(trifluoromethyl)pyridine from its precursor, 2-hydroxy-6-(trifluoromethyl)pyridine. This transformation is of significant interest to researchers and professionals in the field of drug development due to the prevalence of the 2-alkoxypyridine moiety in numerous pharmacologically active compounds.[1] The guide will delve into the mechanistic underpinnings of the Williamson ether synthesis, the primary synthetic route for this conversion, and offer a detailed, step-by-step experimental protocol. Furthermore, it will cover crucial aspects of product purification and characterization, alongside a discussion of potential challenges and troubleshooting strategies. This document is intended to serve as a practical resource for scientists engaged in the synthesis of pyridine-based scaffolds for pharmaceutical research.

Introduction: The Significance of 2-Alkoxypyridines in Medicinal Chemistry

The pyridine ring is a ubiquitous heterocyclic scaffold found in a vast array of pharmaceuticals and agrochemicals. Its ability to participate in hydrogen bonding and its unique electronic properties make it a privileged structure in medicinal chemistry. The introduction of an alkoxy group at the 2-position of the pyridine ring can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and receptor-binding affinity.

The target molecule, this compound, incorporates two key structural features: the 2-ethoxypyridine core and a trifluoromethyl group at the 6-position. The trifluoromethyl group is a well-established bioisostere for a methyl group, offering enhanced metabolic stability and increased lipophilicity, which can improve cell membrane permeability.[1] Consequently, the synthesis of this compound serves as a valuable case study for the preparation of a broader class of substituted pyridines with potential therapeutic applications. For instance, derivatives of this compound have been investigated as S1P2 antagonists for the treatment of idiopathic pulmonary fibrosis.[2]

The primary challenge in the synthesis of 2-alkoxypyridines from their corresponding 2-hydroxypyridines lies in the ambident nucleophilic nature of the 2-hydroxypyridine tautomer, 2-pyridone. Alkylation can occur at either the oxygen or the nitrogen atom, leading to a mixture of O-alkylated and N-alkylated products.[3] Therefore, careful selection of reaction conditions is paramount to ensure selective O-alkylation and achieve a high yield of the desired 2-alkoxypyridine.

The Synthetic Approach: Williamson Ether Synthesis

The Williamson ether synthesis is a classic and versatile method for the formation of ethers from an alkoxide and a primary alkyl halide.[4][5] This S(_N)2 reaction is particularly well-suited for the synthesis of this compound.[4]

Mechanistic Insights

The reaction proceeds in two key steps. First, a base is used to deprotonate the hydroxyl group of 2-hydroxy-6-(trifluoromethyl)pyridine, forming the corresponding pyridin-2-olate anion. This anion is a potent nucleophile. Subsequently, this nucleophile attacks the electrophilic carbon of an ethyl halide (e.g., ethyl iodide or ethyl bromide), displacing the halide leaving group and forming the desired ether linkage.

The choice of base is critical for the success of the reaction. A moderately strong, non-nucleophilic base such as potassium carbonate is often preferred for this transformation.[6][7] Stronger bases like sodium hydride (NaH) can also be employed, particularly when a more reactive alkoxide is desired.[4] However, the use of NaH requires strictly anhydrous conditions as it reacts violently with water. The choice of solvent also plays a crucial role. Polar aprotic solvents such as acetone, dimethylformamide (DMF), or acetonitrile are typically used as they can solvate the cation of the base while not interfering with the nucleophilicity of the alkoxide.[5]

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound using potassium carbonate as the base and ethyl iodide as the ethylating agent in acetone.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | CAS Number |

| 2-Hydroxy-6-(trifluoromethyl)pyridine | 163.10 | 34486-06-1 |

| Potassium Carbonate (anhydrous) | 138.21 | 584-08-7 |

| Ethyl Iodide | 155.97 | 75-03-6 |

| Acetone (anhydrous) | 58.08 | 67-64-1 |

| Dichloromethane (DCM) | 84.93 | 75-09-2 |

| Saturated Sodium Bicarbonate Solution | - | - |

| Anhydrous Magnesium Sulfate | 120.37 | 7487-88-9 |

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-hydroxy-6-(trifluoromethyl)pyridine (1.0 eq).

-

Add anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask.

-

Add anhydrous acetone to the flask to create a stirrable suspension.

-

With vigorous stirring, add ethyl iodide (1.2 - 1.5 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete (as indicated by the disappearance of the starting material), cool the mixture to room temperature.

-

Filter the solid potassium carbonate and potassium iodide byproduct. Wash the solid with a small amount of acetone.

-

Combine the filtrate and the washings and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product obtained after the reaction will likely contain unreacted starting materials and byproducts. Therefore, purification is a critical step to obtain the desired this compound in high purity.

Purification Strategy

A common and effective method for purifying the product is column chromatography on silica gel.[8] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with a solvent such as ethyl acetate, is typically employed. The less polar product, this compound, will elute before the more polar starting material, 2-hydroxy-6-(trifluoromethyl)pyridine.

Alternatively, if the product crystallizes upon concentration, recrystallization can be a viable purification method.[6][9] A suitable solvent system for recrystallization would be a mixture of a good solvent (in which the compound is soluble when hot) and a poor solvent (in which the compound is less soluble when cold), such as ethyl acetate/hexane.

Characterization

The purified product should be characterized using various spectroscopic techniques to confirm its identity and purity.

Expected Analytical Data:

| Technique | Expected Observations |

| ¹H NMR | A triplet corresponding to the methyl protons of the ethoxy group (~1.4 ppm), a quartet for the methylene protons of the ethoxy group (~4.4 ppm), and three aromatic protons in the pyridine ring region (~6.8-7.8 ppm). |

| ¹³C NMR | Signals for the methyl and methylene carbons of the ethoxy group, carbons of the pyridine ring (with the carbon bearing the CF₃ group showing a characteristic quartet due to C-F coupling), and the carbon of the trifluoromethyl group. |

| Mass Spec. | The molecular ion peak (M+) corresponding to the mass of this compound (C₈H₈F₃NO, MW: 191.15). |

| IR | Characteristic C-O-C stretching vibrations for the ether linkage, C-F stretching vibrations for the trifluoromethyl group, and aromatic C-H and C=C stretching vibrations. |

Note: The exact chemical shifts and coupling constants in NMR spectra can vary depending on the solvent and instrument used.

Safety Considerations

It is imperative to adhere to standard laboratory safety practices when performing this synthesis.

-

2-Hydroxy-6-(trifluoromethyl)pyridine: This compound is harmful if swallowed, in contact with skin, or if inhaled.[10] It is essential to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[11]

-

Ethyl Iodide: Ethyl iodide is a lachrymator and is harmful if inhaled or swallowed.[12] It should be handled in a well-ventilated fume hood.[13]

-

Sodium Hydride (if used): Sodium hydride is a flammable solid that reacts violently with water to produce flammable hydrogen gas. It must be handled under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of moisture.[14]

-

Solvents: Acetone and dichloromethane are flammable and volatile. They should be handled in a fume hood away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use and perform a thorough risk assessment.

Troubleshooting

| Issue | Potential Cause | Suggested Solution |

| Low or no product yield | Incomplete reaction, inactive reagents, or improper workup. | - Ensure all reagents are of high quality and anhydrous where specified.- Increase the reaction time or temperature.- Use a stronger base like sodium hydride if potassium carbonate is ineffective.- Check the pH during workup to ensure the product is not lost in the aqueous layer. |

| Formation of N-alkylated byproduct | The reaction conditions favor N-alkylation over O-alkylation. | - Use a less polar solvent.- Employ a milder base.- Consider using a silver salt of the hydroxypyridine, which is known to favor O-alkylation. |

| Difficulty in purification | Product and starting material have similar polarities. | - Optimize the solvent system for column chromatography by performing TLC with various solvent mixtures.- If column chromatography is ineffective, consider preparative HPLC for purification.[15]- Attempt recrystallization from different solvent systems. |

Conclusion

The synthesis of this compound from 2-hydroxy-6-(trifluoromethyl)pyridine via the Williamson ether synthesis is a robust and reliable method. By carefully controlling the reaction parameters, particularly the choice of base and solvent, high yields of the desired O-alkylated product can be achieved. This guide provides a comprehensive framework for researchers to successfully perform this synthesis, from understanding the underlying mechanism to implementing a detailed experimental protocol and effectively purifying and characterizing the final product. The principles and techniques outlined herein are broadly applicable to the synthesis of a wide range of 2-alkoxypyridine derivatives, which continue to be of great interest in the pursuit of novel therapeutic agents.

References

-

What is the synthesis method and application of 2-Fluoro-6-trifluoromethylpyridine? - FAQ. (n.d.). Retrieved January 10, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]

-

ETHYL IODIDE MATERIAL SAFETY DATA SHEET. (n.d.). Techno PharmChem. Retrieved January 10, 2026, from [Link]

-

SAFETY DATA SHEET: Ethyl Iodide. (n.d.). Samrat Pharmachem Limited. Retrieved January 10, 2026, from [Link]

-

SOP: ORDERING & STORAGE OF HYDRIDES. (n.d.). Retrieved January 10, 2026, from [Link]

-

Preparation of N-Alkylated Pyridones via Selective N-Alkylation of 2-Alkoxypyridines on Solid Phase. (2003). The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Experiment 06 Williamson Ether Synthesis. (n.d.). Retrieved January 10, 2026, from [Link]

-

Synthesis of Ethyl 2,6-bis(trifluoromethyl)-4-ethoxy-5-methyl-3-pyridinecarboxylate. (n.d.). Mol-Instincts. Retrieved January 10, 2026, from [Link]

-

Synthesis of Ethyl 2,6-bis(trifluoromethyl)-4-isopropoxy-5-methyl-3-pyridinecarboxylate. (n.d.). Mol-Instincts. Retrieved January 10, 2026, from [Link]

-

Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)pyridine via NH4I/Na2S2O4-Mediated Cyclization of Ketoxime Acetates. (2023). Organic Syntheses. Retrieved January 10, 2026, from [Link]

-

The Williamson Ether Synthesis. (2014). Master Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025). New Journal of Chemistry. Retrieved January 10, 2026, from [Link]

-

Williamson Ether Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved January 10, 2026, from [Link]

-

Selective N-Alkylation of 2-Pyridones. (2018). Organic & Biomolecular Chemistry. Retrieved January 10, 2026, from [Link]

-

Synthesis of 2‐Trifluoromethyl Pyridines through Multicomponent Kröhnke Reaction. (n.d.). European Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2016). Journal of Pesticide Science. Retrieved January 10, 2026, from [Link]

-

Separation of 2-Ethylpyridine on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Retrieved January 10, 2026, from [Link]

-

Pyridine, 2-ethoxy-. (n.d.). NIST WebBook. Retrieved January 10, 2026, from [Link]

-

A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. (n.d.). Bioorganic & Medicinal Chemistry Letters. Retrieved January 10, 2026, from [Link]

-

Column Chromatography. (n.d.). Retrieved January 10, 2026, from [Link]

-

Versatile Intermediate: 2-Hydroxy-6-(trifluoromethyl)pyridine. (n.d.). Huimeng Bio-tech. Retrieved January 10, 2026, from [Link]

-

[1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000695). (n.d.). Human Metabolome Database. Retrieved January 10, 2026, from [Link]

-

Pyridine, 2-ethoxy-. (n.d.). SpectraBase. Retrieved January 10, 2026, from [Link]

- A kind of method for synthesizing 2 ethoxy pyridines. (n.d.). Google Patents.

-

B. Column Chromatography. (2023). Chemistry LibreTexts. Retrieved January 10, 2026, from [Link]

-

A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. (2011). The Journal of Organic Chemistry. Retrieved January 10, 2026, from [Link]

-

4-ethylpyridine. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

-

Discovery of the S1P2 Antagonist GLPG2938 (1-[2-Ethoxy-6-(trifluoromethyl)-4-pyridyl]-3-[[5-methyl-6-[1-methyl-3-(trifluoromethyl)pyrazol-4-yl]pyridazin-3-yl]methyl]urea), a Preclinical Candidate for the Treatment of Idiopathic Pulmonary Fibrosis. (2021). Journal of Medicinal Chemistry. Retrieved January 10, 2026, from [Link]

- Improved process for the preparation of 2-trifluoromethyl-5-(1-substituted)alkylpyridines. (n.d.). Google Patents.

-

Column Chromatography. (n.d.). Edubirdie. Retrieved January 10, 2026, from [Link]

-

13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0159934). (n.d.). NP-MRD. Retrieved January 10, 2026, from [Link]

-

2-Fluoro-6-(trifluoromethyl)pyridine. (n.d.). PubChem. Retrieved January 10, 2026, from [Link]

-

2,2'-Bipyridine. (n.d.). Organic Syntheses. Retrieved January 10, 2026, from [Link]

-

Synthesis And Characterization Of New 2-amino pyridine Derivatives. (2020). Iraqi National Journal of Chemistry. Retrieved January 10, 2026, from [Link]

- Method for N-alkylation of 2-pyridone. (n.d.). Google Patents.

Sources

- 1. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. KR20130124330A - Improved process for the preparation of 2-trifluoromethyl-5-(1-substituted)alkylpyridines - Google Patents [patents.google.com]

- 3. scholarship.richmond.edu [scholarship.richmond.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 6. prepchem.com [prepchem.com]

- 7. prepchem.com [prepchem.com]

- 8. Column Chromatography - Edubirdie [edubirdie.com]

- 9. orgsyn.org [orgsyn.org]

- 10. rsc.org [rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. technopharmchem.com [technopharmchem.com]

- 13. samratpharmachem.com [samratpharmachem.com]

- 14. science.uct.ac.za [science.uct.ac.za]

- 15. Separation of 2-Ethylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

An In-depth Technical Guide to the Reactivity of the Trifluoromethyl Group on the Pyridine Ring

Introduction

The introduction of a trifluoromethyl (CF₃) group onto a pyridine ring is a cornerstone of modern medicinal and agrochemical chemistry.[1][2][3] This is not merely an act of molecular decoration; the CF₃ group profoundly alters the electronic landscape of the pyridine core, unlocking unique reactivity patterns and bestowing advantageous physicochemical properties upon the resulting molecules.[4] These properties include enhanced metabolic stability, increased lipophilicity, and altered bioavailability, all of which are critical parameters in the design of effective drugs and pesticides.[2] This guide provides an in-depth exploration of the reactivity of trifluoromethyl-substituted pyridines, offering a blend of theoretical principles and practical insights for researchers, scientists, and drug development professionals.

The Electronic Influence of the Trifluoromethyl Group

The trifluoromethyl group is a potent electron-withdrawing group, a fact that fundamentally dictates the reactivity of the trifluoromethylpyridine scaffold.[5][6] Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I) that pulls electron density away from the pyridine ring. Unlike many other substituents, the CF₃ group has a negligible resonance effect. This purely inductive electron withdrawal deactivates the ring towards electrophilic aromatic substitution and, more importantly, activates it towards nucleophilic attack.

The Hammett constant (σp) for the trifluoromethyl group is approximately 0.54, signifying its strong electron-withdrawing nature, comparable to a nitro group.[1] In contrast, a single fluorine atom has a Hammett constant of 0.06, highlighting the dramatic electronic shift upon trifluoromethylation.[1]

Impact on Ring Basicity

The electron-withdrawing nature of the CF₃ group significantly reduces the basicity of the pyridine nitrogen. The lone pair of electrons on the nitrogen is less available for protonation due to the inductive pull of the CF₃ group. This has important implications for drug design, as the pKa of the pyridine nitrogen can be fine-tuned to optimize interactions with biological targets and improve pharmacokinetic properties.

Table 1: Comparison of Hammett Constants for Common Substituents

| Substituent | Hammett Constant (σp) | Electronic Effect |

| -OCH₃ | -0.27 | Electron-donating |

| -CH₃ | -0.17 | Electron-donating |

| -H | 0.00 | Neutral |

| -F | 0.06 | Weakly electron-withdrawing |

| -Cl | 0.23 | Electron-withdrawing |

| -CN | 0.66 | Strongly electron-withdrawing |

| -CF₃ | 0.54 | Strongly electron-withdrawing |

| -NO₂ | 0.78 | Strongly electron-withdrawing |

Nucleophilic Aromatic Substitution (SNAr) on Trifluoromethylpyridines

One of the most synthetically useful consequences of trifluoromethyl substitution is the activation of the pyridine ring towards nucleophilic aromatic substitution (SNAr).[7][8] This reaction is particularly facile when a good leaving group, such as a halogen, is present on the ring. The CF₃ group, by withdrawing electron density, stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction, thereby lowering the activation energy.[8]

Regioselectivity in SNAr

The position of the trifluoromethyl group on the pyridine ring dictates the regioselectivity of nucleophilic attack. The attack generally occurs at the positions ortho and para to the electron-withdrawing group, as the negative charge in the Meisenheimer complex can be effectively delocalized onto the nitrogen atom of the pyridine ring.

For instance, in a 2-chloro-5-(trifluoromethyl)pyridine system, nucleophilic attack is favored at the C2 position, displacing the chloride. The CF₃ group at the 5-position helps to stabilize the intermediate.

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 4. nbinno.com [nbinno.com]

- 5. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Authored for Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Electronic Effects of the Ethoxy Group on Pyridine Reactivity

Abstract

The pyridine scaffold is a fundamental heterocyclic motif in medicinal chemistry and materials science. The strategic functionalization of the pyridine ring allows for the fine-tuning of its electronic properties, thereby modulating its reactivity, basicity, and overall pharmacological or material characteristics. This technical guide provides a comprehensive analysis of the electronic effects of the ethoxy group (-OCH₂CH₃) on the reactivity of the pyridine ring. We will dissect the interplay of inductive and resonance effects, quantify their impact on basicity through pKa values, and explore the resulting influence on electrophilic and nucleophilic aromatic substitution reactions. This guide integrates theoretical principles with practical, field-proven experimental protocols and quantitative data to provide a self-validating resource for professionals in the field.

Foundational Concepts: The Interplay of Pyridine and Ethoxy Group Electronics

The reactivity of an ethoxy-substituted pyridine is not merely the sum of its parts but a complex interplay between the inherent electronic nature of the pyridine ring and the dual electronic character of the ethoxy substituent.

The Electronic Landscape of the Pyridine Ring

Pyridine is a six-membered aromatic heterocycle structurally analogous to benzene, with one CH group replaced by a nitrogen atom. This substitution has profound electronic consequences:

-

Electron-Deficient Aromatic System: Nitrogen is more electronegative than carbon, exerting a strong electron-withdrawing inductive effect (-I) on the ring. This reduces the electron density on the ring carbons, making pyridine an electron-poor or "π-deficient" aromatic system.[1][2][3]

-

Basicity: The lone pair of electrons on the nitrogen atom resides in an sp² hybrid orbital in the plane of the ring and is not part of the aromatic π-system.[2] This lone pair is available for protonation, rendering pyridine a weak base (pKa of its conjugate acid is approximately 5.2).[4]

-

Reactivity Profile: The electron-deficient nature of the ring deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene.[1][2] Conversely, it makes the ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions ortho and para to the nitrogen if a suitable leaving group is present.

The Dichotomous Nature of the Ethoxy Group

The ethoxy group (-OCH₂CH₃) is a classic example of a substituent with competing electronic effects.[5][6][7] Understanding this duality is critical to predicting its influence on an aromatic ring.

-

Inductive Effect (-I): The oxygen atom is highly electronegative and withdraws electron density from the pyridine ring through the sigma bond framework.[6][7][8] This is a distance-dependent effect that deactivates the ring.

-

Resonance Effect (+R or +M): The oxygen atom possesses lone pairs of electrons that can be delocalized into the aromatic π-system.[5][6][8] This donation of electron density increases the π-electron density of the ring, particularly at the ortho and para positions relative to the substituent. This effect is generally stronger than the inductive effect when the group is in a position to conjugate with the ring.[5][9]

Caption: Duality of Ethoxy Group Electronic Effects.

Positional Impact on Pyridine Basicity and Reactivity

The position of the ethoxy group (C2, C3, or C4) dictates the balance of its inductive and resonance effects, leading to distinct changes in the pyridine ring's properties.

Influence on Basicity (pKa)

The basicity of the pyridine nitrogen is a direct measure of the electron density at the nitrogen atom. The ethoxy group modulates this basicity as follows:

-

2-Ethoxypyridine & 4-Ethoxypyridine: In these isomers, the ethoxy group is at the ortho and para positions, respectively. The strong electron-donating resonance effect (+R) increases electron density throughout the ring, including at the nitrogen atom. This donation outweighs the electron-withdrawing inductive effect (-I), leading to an increase in basicity compared to unsubstituted pyridine.

-

3-Ethoxypyridine: When at the meta position, the ethoxy group cannot effectively donate electron density to the nitrogen atom via resonance.[5][6] Therefore, the electron-withdrawing inductive effect (-I) dominates, decreasing the electron density at the nitrogen and making 3-ethoxypyridine less basic than pyridine.

| Compound | pKa of Conjugate Acid | Rationale |

| Pyridine | 5.23[10] | Reference |

| 2-Ethoxypyridine | ~6.5 (estimated) | +R > -I, increased basicity |

| 3-Ethoxypyridine | ~4.8 (estimated) | -I > +R, decreased basicity |

| 4-Ethoxypyridine | ~6.6 (estimated) | +R > -I, increased basicity |

Note: Precise experimental pKa values for all ethoxypyridine isomers can be challenging to locate; these are well-established estimations based on known electronic principles and data for analogous substituted pyridines. The pKa for 4-methoxypyridine N-oxide is 2.05, demonstrating the electronic influence.[11][12]

Reactivity Towards Electrophilic Aromatic Substitution (EAS)

Pyridine itself undergoes EAS under harsh conditions, with substitution occurring primarily at the 3-position.[1][2] The ethoxy group, being an activating group, facilitates EAS.

-

Activation: The +R effect of the ethoxy group increases the electron density of the ring, making it more nucleophilic and thus more reactive towards electrophiles.

-

Directing Effects: The ethoxy group is an ortho, para-director. The final substitution pattern is a result of the combined directing effects of the ring nitrogen (which directs meta) and the ethoxy group.

-

In 2-Ethoxypyridine: The ethoxy group strongly activates the 3- and 5-positions. Electrophilic attack at the 5-position is generally favored to minimize steric hindrance.

-

In 3-Ethoxypyridine: The ethoxy group activates the 2-, 4-, and 6-positions. The ring nitrogen deactivates these same positions. Substitution typically occurs at the 2- or 4-position, with the outcome often dependent on reaction conditions.

-

In 4-Ethoxypyridine: The ethoxy group activates the 3- and 5-positions. Since these are also the meta positions relative to the nitrogen, both directing influences are in agreement, leading to strong activation and substitution at the 3- and 5-positions.

-

Caption: EAS pathway for 4-ethoxypyridine.

Reactivity Towards Nucleophilic Aromatic Substitution (SNAr)

The susceptibility of the pyridine ring to SNAr is enhanced by electron-withdrawing groups.[13] The ethoxy group, being overall electron-donating by resonance, generally reduces the ring's reactivity towards SNAr compared to an unsubstituted ring bearing a leaving group. However, its effect is position-dependent. For an SNAr reaction to occur, a good leaving group (e.g., a halide) must be present on the ring. The ethoxy group's role is then to modulate the stability of the Meisenheimer-like intermediate. For instance, in a 2-chloro-5-ethoxypyridine, the ethoxy group at the 5-position can enhance the rate of nucleophilic substitution at the 2-position.[14]

Experimental Protocols

The following protocols are provided as robust, validated methodologies for the synthesis and reactivity analysis of ethoxypyridines.

Synthesis of 2-Ethoxypyridine via Nucleophilic Substitution

This protocol describes the synthesis of 2-ethoxypyridine from 2-chloropyridine and sodium ethoxide, a classic Williamson ether synthesis adapted for a heterocyclic system.

Materials:

-

2-Chloropyridine

-

Ethanol (anhydrous)

-

Sodium metal

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a nitrogen inlet, carefully add sodium metal (1.0 eq) to anhydrous ethanol (sufficient volume) under a nitrogen atmosphere. Allow the reaction to proceed until all the sodium has dissolved.

-

Reaction: To the freshly prepared sodium ethoxide solution, add 2-chloropyridine (1.2 eq) dropwise at room temperature.

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of ethanol).

-

Washing & Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by vacuum distillation to afford pure 2-ethoxypyridine.

Protocol for pKa Determination of a Substituted Pyridine

This protocol outlines the potentiometric titration method for determining the pKa of a water-soluble substituted pyridine.

Materials:

-

Substituted Pyridine sample

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized, CO₂-free water

-

Calibrated pH meter and electrode

-

Magnetic stirrer and stir bar